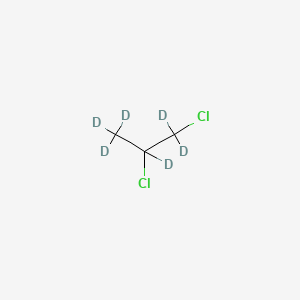
1,2-Dichlorpropan-d6
Übersicht
Beschreibung
1,2-Dichloropropane-d6, also known as Propylene dichloride, is a synthetic byproduct of epichlorohydrin . It is a colorless, flammable liquid with a sweet odor .
Synthesis Analysis
1,2-Dichloropropane-d6 is synthesized as a byproduct of epichlorohydrin . It is used for research applications, particularly in environmental analysis and as synthetic intermediates .
Molecular Structure Analysis
The molecular formula of 1,2-Dichloropropane-d6 is CD3CD(Cl)CD2Cl . It has a molecular weight of 119.02 . The structure can be viewed using Java or Javascript .
Physical And Chemical Properties Analysis
1,2-Dichloropropane-d6 is a liquid with a boiling point of 95-96 °C (lit.) and a melting point of -100 °C (lit.) . It has a density of 1.216 g/mL at 25 °C .
Wissenschaftliche Forschungsanwendungen
Umweltanalytik
1,2-Dichlorpropan-d6: wird in der Umweltanalytik aufgrund seiner Eigenschaften als stabiles Isotopen-markiertes Verbindung verwendet. Es dient als interner Standard zur Quantifizierung des Vorkommens von 1,2-Dichlorpropan in Umweltproben mittels Techniken wie Gaschromatographie-Massenspektrometrie (GC-MS). Diese Anwendung ist entscheidend für die Überwachung von Schadstoffen und die Sicherstellung der Einhaltung der Umweltsicherheitsvorschriften .
Synthetische Zwischenprodukte
Im Bereich der synthetischen Chemie fungiert This compound als synthetisches Zwischenprodukt. Es ist an der Synthese komplexerer Moleküle beteiligt, insbesondere bei der Herstellung von Pharmazeutika und Agrochemikalien. Seine Isotopenmarkierung ermöglicht die Verfolgung chemischer Reaktionen und das Verständnis von Reaktionsmechanismen .
Herstellung organischer Chemikalien
Die Verbindung wird prominent in der Herstellung organischer Chemikalien eingesetzt. Sie ist ein Nebenprodukt von Epichlorhydrin und beteiligt sich an der Produktion verschiedener organischer Verbindungen. Die deuterierte Version, This compound, ist aufgrund ihrer isotopen Reinheit besonders nützlich und unterstützt Forschung und Entwicklung in der chemischen Industrie .
Sicherheits- und Gefahrenprüfung
This compound: wird auch in Sicherheits- und Gefahrenprüfungen eingesetzt. Seine chemische Struktur und Eigenschaften ermöglichen es Forschern, das Verhalten der Verbindung unter verschiedenen Bedingungen zu untersuchen, ihre Brennbarkeit zu beurteilen und ihre toxikologischen Auswirkungen zu verstehen. Dies ist wichtig für die Entwicklung von Sicherheitsprotokollen und Handhabungsanweisungen .
Isotopenstudien
Isotopenstudien verwenden This compound wegen seines Deuteriumgehalts. Forscher können Isotopenfraktionierung und Austauschreaktionen untersuchen, die in Bereichen wie Geochemie und Umweltwissenschaften wichtig sind. Die Deuteriumatome liefern eine eindeutige Signatur, die durch verschiedene Prozesse verfolgt werden kann .
Entwicklung analytischer Methoden
In der analytischen Chemie wird This compound verwendet, um neue Methoden zu entwickeln und bestehende zu verbessern, um chlorierte Verbindungen zu detektieren und zu quantifizieren. Seine stabile Isotopenmarkierung gewährleistet eine genaue Kalibrierung und Validierung analytischer Instrumente .
Pädagogische Zwecke
Bildungseinrichtungen können This compound verwenden, um fortgeschrittene Chemiekonzepte zu vermitteln. Seine Anwendung in praktischen Laborübungen hilft Schülern, Isotopenmarkierung, Chromatographie und Massenspektrometrietechniken zu erlernen .
Forschung zur chemischen Kinetik
Schließlich findet This compound Anwendung in der Forschung zur chemischen Kinetik. Durch die Untersuchung der Reaktionsgeschwindigkeit, die diese Verbindung beinhaltet, können Wissenschaftler Erkenntnisse über die Dynamik chemischer Prozesse gewinnen, was grundlegend für die Entwicklung neuer chemischer Technologien ist .
Safety and Hazards
1,2-Dichloropropane-d6 is highly flammable and harmful if swallowed or inhaled . It causes eye irritation and is harmful to aquatic life . Safety measures include avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Wirkmechanismus
Target of Action
1,2-Dichloropropane-d6, also known as Propylene dichloride-d6 , is a synthetic compound More research is needed to identify the compound’s primary targets and their roles.
Mode of Action
It is known to be a highly flammable liquid and vapor . It can accumulate in low areas, forming explosive concentrations . .
Biochemical Pathways
It is known that 1,2-Dichloropropane is a synthetic byproduct of epichlorohydrin
Pharmacokinetics
One study indicates that 1,2-dichloropropane can distribute and accumulate in the blood, lung, liver, kidney, and abdominal fat of rats during and after inhalation exposure . .
Result of Action
It is known to be harmful if swallowed or inhaled, and it can cause eye irritation . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,2-Dichloropropane-d6. It is a highly flammable liquid and vapor , and its vapors can accumulate in low areas to form explosive concentrations . Therefore, it should be stored at room temperature away from light and moisture . .
Biochemische Analyse
Biochemical Properties
1,2-Dichloropropane-d6, like its non-deuterated counterpart, is involved in biochemical reactions. It is metabolized predominantly through oxidation followed by glutathione conjugation, leading to the formation of mercapturic acids . This process involves various enzymes and biomolecules, including cytochrome P450 2E1 .
Cellular Effects
Exposure to 1,2-Dichloropropane-d6 can have various effects on cells. High levels of exposure have been associated with damage to blood cells and liver cells . It has also been linked to tumor growth in the liver and mammary glands in animal studies .
Molecular Mechanism
The molecular mechanism of 1,2-Dichloropropane-d6 involves the oxidation of the parent compound followed by glutathione conjugation . This leads to the formation of mercapturic acids. The process may also involve conjugation with lactate, forming carbon dioxide and acetyl Co-A .
Temporal Effects in Laboratory Settings
The effects of 1,2-Dichloropropane-d6 can change over time in laboratory settings. For instance, it has been reported that repeated exposure to the compound can lead to liver and kidney damage
Dosage Effects in Animal Models
The effects of 1,2-Dichloropropane-d6 can vary with different dosages in animal models. For example, animals that breathed or ingested the compound for short periods of time suffered damage in the respiratory tract, blood cells, and liver . High doses can lead to severe symptoms such as coma and death .
Metabolic Pathways
1,2-Dichloropropane-d6 is involved in metabolic pathways that include oxidation and glutathione conjugation . This process leads to the formation of mercapturic acids and may also involve conjugation with lactate .
Transport and Distribution
1,2-Dichloropropane-d6 is distributed throughout the body after absorption, with the highest levels found in the liver, kidney, and blood . It is also observed in the lung following inhalation exposure .
Eigenschaften
IUPAC Name |
1,2-dichloro-1,1,2,3,3,3-hexadeuteriopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl2/c1-3(5)2-4/h3H,2H2,1H3/i1D3,2D2,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKRKFALVUDBJE-LIDOUZCJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93952-08-0 | |
| Record name | Propane-1,1,1,2,3,3-d6, 2,3-dichloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93952-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane-1,1,1,2,3,3-d6, 2,3-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093952080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dichloropropane-d6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Chlorodibenzo[b,f]oxepin-10(11h)-one](/img/structure/B1611062.png)





![7-chlorobenzo[b]thiophen-3(2H)-one](/img/structure/B1611075.png)


